Ethyl 1H-indazole-4-carboxylate
Overview
Description
Ethyl 1H-indazole-4-carboxylate, also known as EIC, is a synthetic compound that has been studied extensively in the last decade. It is a derivative of the indazole family of compounds and has been used in a variety of scientific applications, ranging from biochemical and physiological research to drug discovery and development. EIC has a wide range of potential applications, and its ability to interact with a variety of cellular proteins and receptors makes it an attractive candidate for further research.
Scientific research applications
Synthesis of Novel Derivatives
Ethyl 1H-indazole-4-carboxylate has been utilized in the synthesis of new chemical derivatives. For example, a study by Bistocchi et al. (1981) reported the creation of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals (Bistocchi et al., 1981).
Coupling Reagent in Peptide Synthesis
Ethyl 1H-indazole-4-carboxylate derivatives have been used as coupling reagents in peptide synthesis. Jiang et al. (1998) synthesized ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a coupling reagent with high efficiency in solid phase peptide synthesis (Jiang et al., 1998).
Racemisation Studies
Racemisation in solid phase peptide synthesis using ethyl 1H-indazole-4-carboxylate derivatives was studied by Robertson et al. (1999), highlighting its role in the synthesis of peptides (Robertson et al., 1999).
Antimicrobial Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, was studied for its antimicrobial activities by Desai et al. (2019), indicating the potential use of such compounds in antimicrobial applications (Desai et al., 2019).
N-1-Difluoromethylation
Hong et al. (2020) described a procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, showing its application in functionalizing indazole derivatives (Hong et al., 2020).
Catalytic Applications
Cécile Verrier et al. (2009) reported the use of ethyl oxazole-4-carboxylate in palladium-catalyzed alkenylation, benzylation, and alkylation, demonstrating its utility in organic synthesis (Verrier et al., 2009).
Antispermatogenic Agents
A study by Corsi and Palazzo (1976) synthesized halogenated 1-benzylindazole-3-carboxylic acids, derivatives of Ethyl 1H-indazole-4-carboxylate, and studied their effects on spermatogenesis (Corsi & Palazzo, 1976).
Antiplatelet Activity
Chen et al. (2008) explored the synthesis of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives and their antiplatelet activity, indicating their potential in pharmaceutical applications (Chen et al., 2008).
properties
IUPAC Name |
ethyl 1H-indazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDRWPMGDIWCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672308 | |
Record name | Ethyl 1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indazole-4-carboxylate | |
CAS RN |
885279-45-8 | |
Record name | Ethyl 1H-indazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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